molecular formula C13H14N2O2 B12792216 1-(2-Hydroxyethyl)-3-(1-naphthyl)urea CAS No. 102613-36-5

1-(2-Hydroxyethyl)-3-(1-naphthyl)urea

Cat. No.: B12792216
CAS No.: 102613-36-5
M. Wt: 230.26 g/mol
InChI Key: ZOOPIJPMIZZGJT-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-3-(1-naphthyl)urea is an organic compound that features a naphthalene ring and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-3-(1-naphthyl)urea typically involves the reaction of 1-naphthylamine with ethylene carbonate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-3-(1-naphthyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

1-(2-Hydroxyethyl)-3-(1-naphthyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-(1-naphthyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Naphthyl)ethanol: Shares the naphthalene ring but differs in the functional groups attached.

    1-Naphthylamine: Contains the naphthalene ring with an amine group instead of the urea moiety.

Uniqueness

1-(2-Hydroxyethyl)-3-(1-naphthyl)urea is unique due to the presence of both a hydroxyl group and a urea moiety, which confer distinct chemical and biological properties

Properties

CAS No.

102613-36-5

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3-naphthalen-1-ylurea

InChI

InChI=1S/C13H14N2O2/c16-9-8-14-13(17)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,16H,8-9H2,(H2,14,15,17)

InChI Key

ZOOPIJPMIZZGJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCO

Origin of Product

United States

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